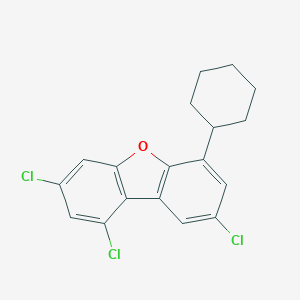

6-Cyclohexyl-1,3,8-trichlorodibenzofuran

描述

6-Cyclohexyl-1,3,8-trichlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. These compounds are known for their harmful health and environmental effects. This compound is not deliberately produced by industry but is often found as an unwanted impurity in certain products and processes utilizing chlorinated compounds .

准备方法

The preparation of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran typically involves the chlorination of dibenzofuran in the presence of a cyclohexyl groupIndustrial production methods are also limited due to its classification as a pollutant and toxin .

化学反应分析

6-Cyclohexyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more toxic compounds.

Reduction: This reaction can potentially detoxify the compound.

Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemical Research Applications

Reactivity and Transformation Studies

6-Cyclohexyl-1,3,8-trichlorodibenzofuran serves as a model compound for studying the reactivity and transformation of chlorinated dibenzofurans. Its chlorinated structure allows researchers to investigate various chemical reactions such as oxidation, reduction, and substitution reactions. This is crucial for understanding the environmental persistence and degradation pathways of similar compounds.

Toxicity Mechanisms

In chemical research, this compound is utilized to elucidate the mechanisms of toxicity associated with chlorinated dibenzofurans. It interacts with the aryl hydrocarbon receptor (AhR), leading to the activation of genes involved in xenobiotic metabolism. This interaction is pivotal for studying how such compounds can influence biological systems at a molecular level.

Biological Research Applications

Toxicological Studies

The biological effects of this compound have been investigated in various animal models. For instance, studies have shown that it exhibits low binding affinity to the AhR compared to other dibenzofurans, indicating a potentially reduced toxicity profile. This property makes it an important subject for comparative studies in toxicology .

Antiestrogenic Activity

Research has demonstrated that this compound exhibits antiestrogenic properties in immature female rats. It has been shown to modulate estrogen receptor activity by decreasing uterine responses induced by estradiol. This suggests potential applications in developing antiestrogen therapies for conditions such as breast cancer .

Medical Research Applications

Therapeutic Interventions

Given its interaction with the AhR and potential antiestrogenic effects, this compound is being explored as a prototype for designing new antiestrogens. These could be beneficial in treating estrogen-dependent tumors, providing a pathway for developing novel therapeutic agents in oncology .

Environmental Research Applications

Assessment of Environmental Impact

As a compound often found as an impurity in chlorinated products, this compound plays a significant role in environmental studies assessing the impact of chlorinated pollutants. Research focuses on its persistence in ecosystems and potential bioaccumulation effects on wildlife and human health .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Reactivity and transformation studies | Understanding degradation pathways of chlorinated compounds |

| Biology | Toxicological studies | Elucidating mechanisms of toxicity and biological interactions |

| Antiestrogenic activity | Potential development of antiestrogen therapies | |

| Medicine | Therapeutic interventions | Designing new antiestrogens for treating estrogen-dependent tumors |

| Environmental | Assessment of environmental impact | Evaluating the persistence and effects of pollutants on ecosystems |

Case Studies

- Toxicity Mechanism Exploration : A study focused on the interaction between this compound and the AhR demonstrated its role in activating detoxifying enzymes via gene expression modulation. This research provided insights into how similar compounds may affect human health through environmental exposure.

- Antiestrogenic Effects Evaluation : In experiments involving immature female Sprague-Dawley rats treated with this compound alongside estradiol showed significant reductions in uterine weight and receptor activity. These findings highlight its potential as a therapeutic agent against estrogen-dependent cancers.

作用机制

The mechanism of action of 6-Cyclohexyl-1,3,8-trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This interaction leads to the activation of various genes involved in xenobiotic metabolism, resulting in the production of enzymes that metabolize and detoxify the compound. The molecular targets and pathways involved include the cytochrome P450 enzyme system .

相似化合物的比较

6-Cyclohexyl-1,3,8-trichlorodibenzofuran is unique due to its specific substitution pattern and the presence of a cyclohexyl group. Similar compounds include other chlorinated dibenzofurans, such as:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another highly toxic congener with multiple chlorine substitutions.

The uniqueness of this compound lies in its specific chlorine and cyclohexyl substitutions, which influence its chemical reactivity and biological interactions .

生物活性

6-Cyclohexyl-1,3,8-trichlorodibenzofuran (CTDBF) is a synthetic compound with potential biological activity linked to various signaling pathways. This article explores its biological activity, focusing on its mechanisms of action, case studies, and relevant research findings.

CTDBF primarily interacts with the Aryl Hydrocarbon Receptor (AhR) , a key regulator in multiple biological processes including xenobiotic metabolism and immune responses. Upon ligand binding, AhR translocates to the nucleus and influences gene transcription involved in inflammation and cellular adhesion. Notably, CTDBF has been shown to activate pathways leading to the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory response .

Key Signaling Pathways Affected by CTDBF

- Inflammation : Activation of COX-2 leads to increased production of prostaglandins, contributing to inflammatory processes.

- Cell Adhesion : CTDBF influences focal adhesion kinase (FAK) signaling, which modifies cellular adhesion properties.

- Immune Modulation : The compound's interaction with NFκB subunits impacts immune defense pathways and can alter the function of macrophages .

Toxicological Profile

CTDBF's toxicity has been evaluated through various in vitro and in vivo studies. Its effects on cellular viability and proliferation have been documented, highlighting its potential as a toxicant in certain biological contexts. For instance, exposure to CTDBF has been associated with oxidative stress and disruption of normal cellular functions .

Case Study 1: AhR Activation in Chronic Kidney Disease

A study investigated the role of CTDBF in chronic kidney disease (CKD) models. It was found that CTDBF significantly activated AhR signaling pathways, leading to increased expression of pro-inflammatory cytokines like TNF-alpha. This activation correlated with enhanced oxidative stress markers in renal tissues . The study utilized various endpoints including:

| Endpoint | Result |

|---|---|

| TNF-alpha Expression | Increased |

| Oxidative Stress Markers | Elevated |

| Renal Function Indicators | Impaired |

Case Study 2: Environmental Impact Assessment

Another case study focused on the environmental impact of CTDBF as part of a broader assessment of dibenzofurans. The study utilized predictive toxicology models to evaluate the ecological risks associated with CTDBF exposure. It was found that CTDBF exhibited significant toxicity towards aquatic organisms at low concentrations, raising concerns about its environmental persistence and bioaccumulation potential .

Research Findings

Recent literature highlights several critical findings regarding the biological activity of CTDBF:

- Endocrine Disruption : CTDBF has been implicated in disrupting endocrine signaling pathways, particularly those involving estrogen receptors. This raises concerns about its potential role in hormone-related cancers .

- Cellular Proliferation : Studies have shown that CTDBF can inhibit cell proliferation in certain cancer cell lines, suggesting a dual role as both a toxic agent and a potential therapeutic candidate depending on the context.

- Comparative Toxicity : When compared with other dibenzofuran derivatives, CTDBF exhibited unique toxicity profiles that warrant further investigation into its safety and efficacy as a chemical compound used in industrial applications .

属性

IUPAC Name |

1,3,8-trichloro-6-cyclohexyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3O/c19-11-6-13(10-4-2-1-3-5-10)18-14(7-11)17-15(21)8-12(20)9-16(17)22-18/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPQOHFXRNGRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC3=C2OC4=C3C(=CC(=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154832 | |

| Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125652-15-5 | |

| Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125652155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-1,3,8-trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。